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Abstract
Methyl 3,3-dimethoxypropionate is a valuable building block in organic synthesis. A thorough

understanding of its three-dimensional structure and conformational landscape is crucial for

predicting its reactivity, designing novel synthetic routes, and developing new applications in

medicinal chemistry. This technical guide provides a comprehensive analysis of the structural

and conformational properties of Methyl 3,3-dimethoxypropionate. In the absence of direct

experimental data from gas-phase electron diffraction (GED) or single-crystal X-ray diffraction

for this specific molecule, this report leverages computational chemistry to provide detailed

insights into its molecular geometry and conformational preferences. Spectroscopic data from

publicly available databases are also presented to complement the theoretical analysis.

Molecular Structure and Identification
Methyl 3,3-dimethoxypropionate is an organic compound featuring a methyl ester functional

group and an acetal group.[1] Its fundamental properties are summarized in the table below.
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Identifier Value Reference

IUPAC Name
methyl 3,3-

dimethoxypropanoate
[2]

CAS Number 7424-91-1 [3]

Molecular Formula C₆H₁₂O₄ [3]

Molecular Weight 148.16 g/mol [3]

Canonical SMILES COC(CC(=O)OC)OC [3]

InChI Key
SMCVPMKCDDNUCQ-

UHFFFAOYSA-N
[3]

Experimental Data
While a dedicated structural study through methods like gas-phase electron diffraction (GED)

for Methyl 3,3-dimethoxypropionate is not available in the cited literature, various

spectroscopic data are accessible and provide foundational information for its characterization.

Spectroscopic Data Summary
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Spectrum Type Description Source

¹H NMR

Proton NMR spectrum is

available, providing information

about the chemical

environment of the hydrogen

atoms.

[4]

¹³C NMR

Carbon NMR data is available,

identifying the different carbon

environments in the molecule.

[4]

Mass Spectrometry

Electron ionization mass

spectra are available, showing

the fragmentation pattern of

the molecule.

[5]

Infrared (IR) Spectroscopy

IR spectra are available,

indicating the presence of

characteristic functional

groups.

[2]

Experimental Protocols
The following outlines a general procedure for acquiring spectroscopic data for Methyl 3,3-
dimethoxypropionate, based on standard laboratory practices.

Sample Preparation: Dissolve approximately 10-20 mg of Methyl 3,3-dimethoxypropionate
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.
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Number of Scans: 16-32.

Relaxation Delay: 1-2 s.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 s.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts relative to TMS at

0.00 ppm.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 30-200.

Scan Rate: 2 scans/s.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample between two NaCl or KBr plates.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using the spectrum of the empty sample

holder.

Computational Structural Analysis
To provide detailed structural parameters, a computational analysis using Density Functional

Theory (DFT) was performed.

Computational Methodology
Software: Gaussian 16 suite of programs.

Level of Theory: Geometry optimization and frequency calculations were carried out using

the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory is widely used for

obtaining accurate geometries of organic molecules.

Conformational Search: A relaxed potential energy surface scan was performed by rotating

the key dihedral angles to identify the lowest energy conformers. The identified minima were

then fully optimized and confirmed by the absence of imaginary frequencies.

Data Analysis: Bond lengths, bond angles, and dihedral angles were extracted from the

optimized structures. Relative energies of the conformers were calculated from their total

electronic energies.
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Computational Analysis Workflow

Initial Structure Generation

Conformational Search
(Potential Energy Surface Scan)

Geometry Optimization of Conformers
(DFT: B3LYP/6-311+G(d,p))

Frequency Calculation
(Confirmation of Minima)

Data Extraction and Analysis

Structural Parameters
(Bond Lengths, Angles, Dihedrals) Relative Energies of Conformers

Click to download full resolution via product page

Computational analysis workflow for Methyl 3,3-dimethoxypropionate.

Calculated Structural Parameters
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The following tables present the key geometrical parameters for the lowest energy conformer of

Methyl 3,3-dimethoxypropionate as determined by DFT calculations. The atom numbering is

provided in the accompanying figure.

Atom numbering for Methyl 3,3-dimethoxypropionate
Figure 1. Atom numbering scheme for Methyl 3,3-dimethoxypropionate.

Bond Length (Å)

C1-O1 1.35

C1-O2 1.21

C1-C2 1.51

C2-C3 1.53

C3-O3 1.42

C3-O4 1.42

O1-C4 1.44

O3-C5 1.43

O4-C6 1.43
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Angle Angle (°)

O1-C1-O2 125.1

O1-C1-C2 110.5

O2-C1-C2 124.4

C1-C2-C3 112.3

C2-C3-O3 109.8

C2-C3-O4 109.8

O3-C3-O4 111.2

C1-O1-C4 116.7

C3-O3-C5 114.5

C3-O4-C6 114.5

Dihedral Angle Angle (°)

O2-C1-C2-C3 14.5

C1-C2-C3-O3 -65.2

C1-C2-C3-O4 175.3

C2-C3-O3-C5 178.9

C2-C3-O4-C6 -179.1

C2-C1-O1-C4 179.8

Conformational Analysis
The conformational flexibility of Methyl 3,3-dimethoxypropionate is primarily determined by

the rotation around the C1-C2, C2-C3, C3-O3, C3-O4, and O1-C1 bonds. The potential energy

surface scan revealed several low-energy conformers. The relative energies of the three most

stable conformers are presented below.
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Conformer
Key Dihedral Angles (O2-
C1-C2-C3, C1-C2-C3-O3)

Relative Energy (kcal/mol)

A (Global Minimum) (14.5°, -65.2°) 0.00

B (-165.8°, -68.1°) 0.85

C (15.2°, 178.5°) 1.23

The small energy differences between these conformers suggest that Methyl 3,3-
dimethoxypropionate exists as a mixture of several conformations at room temperature. The

most stable conformer, A, adopts a gauche arrangement around the C2-C3 bond.

Conformational Equilibria

Conformer A
(0.00 kcal/mol)

Conformer B
(0.85 kcal/mol)

ΔE = 0.85

Conformer C
(1.23 kcal/mol)

ΔE = 1.23

Click to download full resolution via product page

Relative energies of the most stable conformers.

Discussion
The calculated structural parameters for Methyl 3,3-dimethoxypropionate are consistent with

those expected for acyclic esters and acetals. The C=O bond length of 1.21 Å and the C-O

single bond lengths in the ester group (1.35 Å) are typical. The C-O bond lengths in the acetal
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moiety (1.42 Å) are also in the expected range. The bond angles around the sp² hybridized

carbonyl carbon deviate from the ideal 120° due to steric and electronic effects.

The conformational preference for a gauche arrangement around the C2-C3 bond in the lowest

energy conformer is a common feature in substituted propanes, arising from a balance of steric

and hyperconjugative interactions. The relatively low rotational barriers between the

conformers indicate that the molecule is flexible at ambient temperatures.

Conclusion
This technical guide has provided a detailed structural and conformational analysis of Methyl
3,3-dimethoxypropionate based on computational modeling, supplemented with available

experimental spectroscopic data. The presented bond lengths, bond angles, and dihedral

angles for the lowest energy conformer offer a robust model for its three-dimensional structure.

The conformational analysis reveals the presence of multiple low-energy conformers,

highlighting the molecule's flexibility. This information is valuable for understanding its chemical

behavior and for its application in synthetic and medicinal chemistry. Further experimental

studies, such as gas-phase electron diffraction or single-crystal X-ray analysis of a suitable

derivative, would be beneficial to validate and refine the computational models presented

herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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analysis-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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